Emetine hydrobromide

Description

Historical Perspectives on Emetine's Research Significance

The journey of emetine (B1671215) from a traditional remedy to a key research chemical is a testament to the evolution of scientific inquiry. Initially, the crude extract of the ipecac root was used, which contained emetine along with other alkaloids like cephaeline (B23452) and psychotrine. wikipedia.org The isolation of emetine allowed for more controlled and specific studies. wikipedia.orgncats.io Early investigations into its mechanism of action were conducted by François Magendie in the 19th century. wikipedia.org

Its historical use as a treatment for amoebiasis also paved the way for its study as a research agent. ncats.ioqeios.com Although its clinical applications were eventually limited by toxicity concerns, these early therapeutic uses provided a foundation for understanding its biological effects, which researchers later harnessed for in vitro studies. nih.govnih.gov

Role as a Foundational Research Tool in Cell Biology and Pharmacology

Emetine hydrobromide's primary role in the laboratory is as an inhibitor of protein synthesis. wikipedia.orgchemimpex.com This action is highly specific to eukaryotic cells, as bacterial protein synthesis is resistant to its effects. benthamopen.com This specificity makes it an excellent tool for distinguishing between prokaryotic and eukaryotic systems in research.

Mechanism of Action and Research Applications:

Emetine exerts its effect by binding to the 40S subunit of the ribosome, thereby blocking the movement of the ribosome along the messenger RNA (mRNA). wikipedia.orgncats.ioresearchgate.net This action effectively freezes the process of translation, leading to a depletion of free ribosomes and an increase in polyribosomes. benthamopen.com This precise inhibition has been instrumental in a variety of research applications:

Studying Protein Degradation: By halting the synthesis of new proteins, researchers can isolate and study the degradation pathways of existing proteins within a cell. wikipedia.org

Investigating Cellular Signaling and Apoptosis: Emetine's ability to induce apoptosis (programmed cell death) in certain cell lines has made it a valuable tool for cancer research. chemimpex.comnih.gov It allows scientists to explore the signaling pathways involved in cell death and to identify potential therapeutic targets.

Understanding DNA and RNA Synthesis: While its primary effect is on protein synthesis, emetine has also been shown to inhibit DNA and RNA synthesis, albeit at different concentrations and with varying degrees of reversibility. benthamopen.comresearchgate.net This has enabled studies on the interplay between these fundamental cellular processes. For instance, it has been observed to inhibit DNA replication by preventing the formation of Okazaki fragments during lagging strand synthesis. biosynth.com

Virus Replication Studies: The replication of many viruses is dependent on the host cell's protein synthesis machinery. Emetine has been used to study the life cycles of various viruses by blocking this essential step. researchgate.net

Detailed Research Findings:

Numerous studies have elucidated the specific effects of emetine on cellular processes. For example, in HeLa cells, emetine causes an irreversible inhibition of protein synthesis. benthamopen.com However, in Chinese hamster ovary (CHO) cells, this inhibition is reversible. benthamopen.com This cell-type-specific difference highlights the nuanced effects of the compound and provides avenues for further investigation.

Research has also demonstrated that emetine can modulate the expression of various genes, both up-regulating and down-regulating their activity. researchgate.net This has implications for understanding its broader effects on cell physiology beyond just the inhibition of protein synthesis.

Table 1: Research Applications of this compound

| Research Area | Application of this compound | Key Findings |

|---|---|---|

| Protein Synthesis | Inhibition of translation in eukaryotic cells. | Binds to the 40S ribosomal subunit, blocking translocation. wikipedia.orgncats.io |

| Protein Degradation | Halting new protein synthesis to study the turnover of existing proteins. | Allows for the isolation and analysis of protein degradation pathways. wikipedia.org |

| Cell Cycle | Arresting cells in the S phase of the cell cycle. | Inhibits DNA replication, specifically lagging strand synthesis. benthamopen.combiosynth.com |

| Apoptosis | Inducing programmed cell death in various cell lines. | Down-regulates anti-apoptotic genes and up-regulates pro-apoptotic genes. researchgate.netspandidos-publications.com |

| Virology | Inhibiting the replication of host-dependent viruses. | Blocks the translation of viral polyproteins. researchgate.net |

| Signal Transduction | Modulating various signaling pathways. | Affects pathways such as MAPK/ERK and Wnt/β-catenin. nih.gov |

Table 2: Chemical Compounds Mentioned | Compound Name | | | :--- | | this compound | | Emetine | | Cephaeline | | Psychotrine | | Dopamine | | Secologanin | | Cisplatin (B142131) | | 5-Fluorouracil | | Remdesivir (B604916) | | Metronidazole |

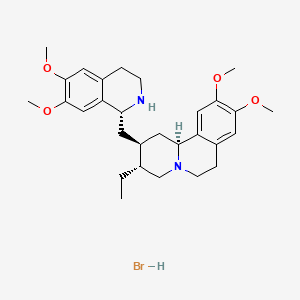

Structure

3D Structure of Parent

Properties

CAS No. |

52714-87-1 |

|---|---|

Molecular Formula |

C29H42Br2N2O4 |

Molecular Weight |

642.5 g/mol |

IUPAC Name |

(2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;dihydrobromide |

InChI |

InChI=1S/C29H40N2O4.2BrH/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;;/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3;2*1H/t18-,21-,24+,25-;;/m0../s1 |

InChI Key |

YLESEPCUQJKIPQ-GXGBFOEMSA-N |

SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Br |

Isomeric SMILES |

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Br.Br |

Canonical SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Br.Br |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Emetine Hydrobromide

Emetine's Interference with Nucleic Acid Synthesis and Function

In addition to its profound effects on protein synthesis, emetine (B1671215) also interferes with the synthesis and function of nucleic acids. researchgate.netbenthamopen.com

Emetine is a known inhibitor of DNA synthesis. benthamopen.com Research indicates that emetine acts by blocking the early S phase of the cell cycle, which is when DNA replication occurs. benthamopen.com It has been demonstrated that emetine inhibits the replication of both the leading and lagging DNA strands. life-science-alliance.org This effect on DNA replication is now understood to be a secondary consequence of its primary action as a protein synthesis inhibitor. life-science-alliance.orgsigmaaldrich.comresearchgate.net The synthesis of proteins required for the initiation and progression of DNA replication is essential, and by halting this, emetine indirectly but effectively stops DNA synthesis. sigmaaldrich.comresearchgate.net For instance, the inhibition of protein synthesis by emetine occurs at an earlier timepoint than its effect on DNA replication. life-science-alliance.org In fertilized sea urchin eggs, the inhibition of protein synthesis by emetine completely blocks the initiation of DNA synthesis. benthamopen.com

Emetine also modulates the synthesis of RNA. benthamopen.com This inhibition is dose-dependent, with different concentrations required to affect different species of RNA. benthamopen.com The effect on RNA synthesis can progress from reversible to irreversible. benthamopen.com In poliovirus-infected HeLa cells, emetine is known to inhibit the synthesis of viral RNA. benthamopen.com More recent mechanistic studies suggest that emetine can decrease viral RNA production by disrupting the binding of SARS-CoV-2 mRNA with the eukaryotic translation initiation factor 4E (eIF4E). nih.govacs.orgresearchgate.net Some research also points to emetine acting as an RNA polymerase inhibitor. rndsystems.com The inhibition of RNA synthesis, alongside protein synthesis, is a key component of emetine's broad biological activities. pnas.org

| Nucleic Acid Process | Effect of Emetine | Mechanism/Note | References |

| DNA Synthesis | Inhibition | Secondary to protein synthesis inhibition; blocks early S phase | benthamopen.comlife-science-alliance.orgsigmaaldrich.com |

| RNA Synthesis | Inhibition/Modulation | Dose-dependent; can be reversible or irreversible | benthamopen.com |

| Viral RNA Synthesis | Inhibition | Disrupts mRNA binding to eIF4E; inhibits RNA polymerase | benthamopen.comnih.govresearchgate.netrndsystems.com |

Emetine's Modulation of Host Cellular Pathways

Emetine exerts its biological effects by interacting with and altering a variety of crucial host cellular pathways. These interactions are central to its observed anti-proliferative, pro-apoptotic, and other cellular activities.

Cell Cycle Regulation and Checkpoints

Emetine has been shown to influence cell cycle progression, although its effects can vary depending on the cell type. In acute myeloid leukemia (AML) cells, emetine treatment leads to a G2/M phase arrest. oncotarget.com This accumulation of cells in the G2/M phase is accompanied by a reduction in the proportion of cells in the S phase, suggesting an impairment of DNA replication or a block in the transition from G2 to mitosis. oncotarget.com Conversely, in Jurkat leukemia cells, treatment with emetine, either alone or in combination with cisplatin (B142131), resulted in a cell cycle distribution that was very similar to that of untreated control cells, indicating that in some contexts, it may not induce a typical cell cycle arrest. spandidos-publications.com The dependence of emetine's antiviral activity against human cytomegalovirus (HCMV) on cell density also points towards a mechanism involving cell cycle regulation. nih.govplos.org

Induction of Apoptosis and Regulation of Key Apoptotic Gene Products (e.g., MCL-1, Bcl-XL, Bax)

A significant aspect of emetine's mechanism of action is its ability to induce apoptosis, or programmed cell death, in various cancer cell lines. spandidos-publications.comspandidos-publications.comnih.gov This is achieved through the regulation of key apoptotic gene products.

Emetine has been found to downregulate the expression of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1) in a dose- and time-dependent manner. spandidos-publications.com The specific knockdown of MCL-1 has been shown to sensitize pancreatic cancer cells to TRAIL-induced apoptosis, highlighting the importance of this downregulation in emetine's pro-apoptotic effects. spandidos-publications.com

Similarly, emetine modulates the Bcl-2 family of proteins, which are central regulators of apoptosis. It has been reported to downregulate the anti-apoptotic protein Bcl-xL. tandfonline.comresearchgate.netspandidos-publications.com This downregulation is significant as Bcl-xL is often overexpressed in cancer and contributes to chemoresistance. researchgate.netspandidos-publications.com Emetine can also regulate the alternative splicing of Bcl-x pre-mRNA, leading to a decrease in the anti-apoptotic Bcl-xL variant and an increase in the pro-apoptotic Bcl-xS variant. benthamopen.com This shift in the Bcl-xL/Bcl-xS ratio promotes apoptosis. benthamopen.com Furthermore, in some leukemia cells, emetine has been shown to downregulate the anti-apoptotic gene Bcl-2 and upregulate the pro-apoptotic gene BAK1. benthamopen.com

In Jurkat leukemia cells, DNA array analysis revealed that emetine upregulates several pro-apoptotic signaling molecules, including Caspase-9, Death-associated protein 6 (Daxx), Granzyme B, Caspase-8, and Fas receptor (TNFRSF6). spandidos-publications.comspandidos-publications.com The upregulation of these genes contributes to the execution of the apoptotic program.

| Apoptotic Gene Product | Effect of Emetine | Cell Type(s) | Reference(s) |

| MCL-1 | Downregulation | Pancreatic cancer cells | spandidos-publications.com |

| Bcl-xL | Downregulation | Ovarian carcinoma, various cancer cell lines | tandfonline.comresearchgate.netspandidos-publications.com |

| Bcl-xS | Upregulation | Various cancer cell lines | benthamopen.com |

| Bcl-2 | Downregulation | Jurkat cells | spandidos-publications.com |

| BAK1 | Upregulation | Jurkat cells | benthamopen.com |

| Caspase-9 | Upregulation | Leukemia cells | spandidos-publications.com |

| Daxx | Upregulation | Leukemia cells | spandidos-publications.com |

| Granzyme B | Upregulation | Leukemia cells | spandidos-publications.com |

| Caspase-8 | Upregulation | Leukemia cells | spandidos-publications.com |

| Fas Receptor (TNFRSF6) | Upregulation | Leukemia cells | spandidos-publications.com |

Modulation of Intracellular Signaling Cascades (e.g., Wnt/β-catenin, MAPK, PI3K/AKT, Hippo/YAP, ERK, p38)

Emetine's influence extends to a wide array of intracellular signaling cascades that are fundamental to cell growth, proliferation, and survival.

Wnt/β-catenin Pathway: Emetine has been identified as an antagonist of the Wnt/β-catenin signaling pathway. researchgate.netmdpi.comnih.govspandidos-publications.comnih.gov It has been shown to decrease the levels of phosphorylated LRP6, total LRP6, and both phosphorylated and unphosphorylated DVL2 in breast cancer cells. researchgate.netnih.gov This leads to a reduction in active and cytosolic β-catenin levels, ultimately suppressing the transcription of Wnt target genes. researchgate.netmdpi.comnih.gov In gastric cancer cells, emetine also inhibits the Wnt/β-catenin signaling axis. nih.govnih.gov

MAPK Pathway: Emetine demonstrates complex regulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, p38, and JNK. In non-small-cell lung cancer (NSCLC) cells, emetine has been shown to inhibit ERK signaling while activating the p38 MAPK pathway. tandfonline.comtandfonline.comnih.gov This differential regulation is believed to contribute to its anti-migratory and anti-invasive properties. nih.gov In osteosarcoma cells, emetine activates p38 and inhibits ERK and JNK signaling. nih.gov The activation of p38 is often associated with the induction of apoptosis. researchgate.nettandfonline.comresearchgate.net Conversely, in pulmonary artery smooth muscle cells from patients with pulmonary arterial hypertension (PAH-PASMCs), emetine treatment significantly reduced the activities of ERK1/2. ahajournals.org

PI3K/AKT Pathway: In gastric cancer cells, emetine has been found to inhibit the PI3K/AKT signaling cascade. nih.govnih.govresearchgate.net This pathway is crucial for cell survival and proliferation, and its inhibition by emetine contributes to the compound's anti-cancer effects. nih.gov Emetine potently reduces the levels of phosphorylated AKT in gastric cancer cell lines. nih.gov In PAH-PASMCs, emetine treatment also significantly reduced the activities of Akt. ahajournals.org

Hippo/YAP Pathway: Emetine has been shown to regulate the Hippo/YAP signaling pathway in gastric cancer. nih.govnih.govresearchgate.netresearchgate.net The transcriptional regulators YAP and TAZ are key effectors of this pathway, and their activity is crucial for organ growth and cell proliferation. physiology.org An analog of emetine, NPD689, has been identified as an inhibitor of the YAP-TEAD interaction, which is necessary for the transcriptional activity of TEAD. nih.govresearchgate.net This suggests that emetine may exert some of its effects by disrupting this critical interaction in the Hippo pathway.

| Signaling Pathway | Effect of Emetine | Cell Type(s) | Reference(s) |

| Wnt/β-catenin | Inhibition | Breast cancer, Gastric cancer, Non-small cell lung cancer | researchgate.netmdpi.comnih.govnih.govnih.gov |

| MAPK (ERK) | Inhibition | NSCLC, Osteosarcoma, PAH-PASMCs, Gastric cancer | tandfonline.comtandfonline.comnih.govnih.govahajournals.org |

| MAPK (p38) | Activation | NSCLC, Osteosarcoma, Gastric cancer | tandfonline.comtandfonline.comnih.govnih.gov |

| MAPK (JNK) | Inhibition | Osteosarcoma, Gastric cancer | nih.govnih.gov |

| PI3K/AKT | Inhibition | Gastric cancer, PAH-PASMCs | nih.govnih.govahajournals.orgresearchgate.net |

| Hippo/YAP | Inhibition | Gastric cancer | nih.govnih.govresearchgate.netresearchgate.net |

Interaction with Ribosomal Protein S14 (RPS14) and MDM2 Pathways

A unique mechanism of action for emetine has been identified in the context of human cytomegalovirus (HCMV) infection, involving the ribosomal protein S14 (RPS14) and the MDM2-p53 pathway. nih.govnih.govplos.org The antiviral activity of emetine against HCMV is dependent on the binding of RPS14 to MDM2. nih.govacs.orgmdpi.com This interaction leads to the disruption of the HCMV-induced MDM2-p53 and MDM2-IE2 interactions. nih.govacs.org

Emetine induces the translocation of RPS14 into the nucleus during infection. nih.govacs.org In high-density infected cells, this allows RPS14 to interact with MDM2, leading to the disruption of the MDM2-p53 interaction. nih.govplos.org This interaction also results in the ubiquitination and degradation of RPS14. nih.gov However, in low-density cells where a pre-existing MDM2-p53 interaction is present, RPS14 cannot bind to MDM2, and emetine's antiviral effect is diminished. nih.gov This highlights a cell-density-dependent mechanism of action.

Regulation of Hypoxia-Inducible Factor-2 Alpha (HIF-2α) Protein Stability and Transcriptional Activity

Emetine has been shown to significantly reduce the protein levels of hypoxia-inducible factors, including HIF-1α and HIF-2α. ahajournals.orgnih.gov In the context of pulmonary arterial hypertension, this reduction was observed in PAH-PASMCs. ahajournals.orgnih.gov The downregulation of HIFs by emetine is a key finding, as these transcription factors play a critical role in cellular adaptation to hypoxia and are implicated in cancer progression and other diseases.

Modulation of Rho-kinase/CyPA/Bsg Signaling Pathways

In the context of pulmonary arterial hypertension, emetine has been found to significantly reduce the protein levels of RhoA, Rho-kinases (ROCK1 and ROCK2), and their downstream targets, cyclophilin A (CyPA) and basigin (Bsg), in PAH-PASMCs. ahajournals.orgnih.govresearchgate.net The Rho-kinase/CyPA/Bsg signaling pathway is implicated in the pathogenesis of PAH, promoting inflammation and proliferation of vascular smooth muscle cells. researchgate.netacs.orgacs.org By inhibiting this pathway, emetine can help to reverse the pathological changes associated with PAH. ahajournals.org Emetine treatment has been shown to decrease the secretion of CyPA from PAH-PASMCs. ahajournals.org

Downregulation of Bromodomain-containing Protein 4 (BRD4) and Survivin

Emetine hydrobromide exerts its cellular effects through the modulation of multiple signaling pathways, including the significant downregulation of Bromodomain-containing protein 4 (BRD4) and its downstream target, Survivin. This dual action impacts critical cellular processes such as cell cycle progression, apoptosis, and inflammation. ahajournals.org

Bromodomain-containing protein 4 (BRD4) is a key member of the Bromodomain and Extra-Terminal domain (BET) family of proteins. ijbs.com As an epigenetic reader, BRD4 binds to acetylated histones and plays a crucial role in regulating the transcription of various genes, including many oncogenes like c-Myc. ijbs.commdpi.com The overexpression of BRD4 has been implicated in the development and progression of numerous cancers, where it promotes cancer cell survival and proliferation. mdpi.comgenesandcancer.com

Research has demonstrated that emetine can effectively reduce the protein levels of BRD4. In studies involving pulmonary artery smooth muscle cells (PASMCs) from patients with pulmonary arterial hypertension (PAH), emetine treatment was found to significantly decrease BRD4 protein levels. ahajournals.org This effect was also observed in vivo in two distinct rat models of pulmonary hypertension (monocrotaline-induced and Sugen/hypoxia-induced), where the administration of emetine led to a marked reduction in the upregulated levels of BRD4 protein in the lungs. ahajournals.org

A critical downstream target affected by the emetine-induced downregulation of BRD4 is Survivin, a member of the inhibitor of apoptosis protein (IAP) family. ahajournals.orgnih.gov Survivin is instrumental in regulating cell division and inhibiting apoptosis, and its expression is often elevated in cancerous tissues. nih.govnih.gov Mechanistically, BRD4 has been shown to regulate the expression of Survivin by associating with the promoter of the BIRC5 gene, which encodes the Survivin protein, thereby facilitating its transcription. nih.gov

Consistent with its effect on BRD4, emetine has been shown to downregulate the expression of Survivin across different cell types and disease models. ahajournals.orgnih.gov In the context of pulmonary arterial hypertension, Survivin levels were significantly reduced following emetine treatment, an effect noted to be downstream of BRD4 reduction. ahajournals.org Further studies in gastric cancer cell lines (MGC803 and HGC-27) also revealed that emetine treatment resulted in a concentration-dependent suppression of Survivin expression. nih.gov In breast cancer, Survivin is recognized as a target gene of the Wnt/β-catenin signaling pathway, another pathway that emetine has been shown to inhibit. spandidos-publications.com

The coordinated downregulation of both BRD4 and Survivin represents a significant component of emetine's mechanism of action, contributing to its observed anti-proliferative and pro-apoptotic properties.

Table 1: Effect of Emetine on BRD4 and Survivin Protein Levels in Pulmonary Arterial Hypertension (PAH) Models

| Model System | Treatment Group | Effect on BRD4 Protein Levels | Effect on Survivin Protein Levels | Reference |

| In Vitro | ||||

| PAH-Patient Derived PASMCs | Emetine | Significantly Reduced | Significantly Reduced | ahajournals.org |

| In Vivo | ||||

| Monocrotaline-Induced PH Rat Lungs | Vehicle Control | Upregulated | Upregulated | ahajournals.org |

| Emetine | Significantly Reduced | Significantly Reduced | ahajournals.org | |

| Sugen/Hypoxia-Induced PH Rat Lungs | Vehicle Control | Upregulated | Upregulated | ahajournals.org |

| Emetine | Significantly Reduced | Significantly Reduced | ahajournals.org |

Preclinical Investigations of Emetine Hydrobromide S Biological Activities

Antiviral Research Modalities of Emetine (B1671215)

Emetine, an alkaloid derived from the ipecacuanha plant, has demonstrated significant biological activity in preclinical studies. Historically used as an antiprotozoal agent, recent research has focused on its potential as a broad-spectrum antiviral compound. In vitro investigations have revealed its efficacy against a wide array of both RNA and DNA viruses, sparking interest in its repurposing for viral diseases. nih.govacs.org The high potency of emetine is often observed at nanomolar concentrations in cell cultures, indicating a strong inhibitory effect on viral replication. nih.gov

Preclinical research has established that emetine possesses potent antiviral effects against a diverse range of human and animal viruses. nih.govnih.gov Its activity spans numerous viral families, and it has been shown to inhibit viral replication at non-cytotoxic concentrations. nih.govacs.org An important finding from these studies is that emetine does not appear to readily generate drug-resistant virus variants, which may be attributed to its mechanism of targeting host-based factors essential for viral replication. acs.orgnih.gov

Emetine exhibits robust inhibitory activity against a wide variety of RNA viruses in laboratory settings. nih.gov

Coronaviruses : Emetine has been identified as a potent inhibitor of several human coronaviruses. nih.gov It effectively suppresses the replication of SARS-CoV-2 in Vero cells, with reported half-maximal effective concentration (EC₅₀) values as low as 0.007 µM and 0.147 nM. nih.govresearchgate.netnih.gov One study found it to be over 30 times more effective than remdesivir (B604916) in the same cell line. nih.govresearchgate.net Its activity extends to other coronaviruses, including MERS-CoV, SARS-CoV, hCoV-OC43, and MHV-A59, with EC₅₀ values in the low micromolar range. mdpi.com

Flaviviruses : The compound has shown significant efficacy against flaviviruses. For Zika virus (ZIKV), emetine demonstrated potent inhibition in HEK293 cells with a half-maximal inhibitory concentration (IC₅₀) of 52.9 nM. nih.gov It is also effective against all four serotypes of the Dengue virus (DENV), where it has been shown to impede viral RNA synthesis. semanticscholar.orgclinicaltrials.gov

Filoviruses : Research has identified emetine as an inhibitor of Ebola virus (EBOV) infection. nih.govnih.govresearchgate.net In vitro studies have demonstrated its ability to potently block EBOV, with a reported low nanomolar IC₅₀. nih.govresearchgate.net

Enteroviruses : Emetine displays broad activity against human enteroviruses. nih.gov It effectively inhibits Enterovirus A71 (EV-A71) with an EC₅₀ of 49 nM in RD cells. nih.gov Its efficacy has also been confirmed against other enteroviruses, including Enterovirus D68 (EC₅₀ = 19 nM), Echovirus-6 (EC₅₀ = 45 nM), Coxsackievirus A16 (EC₅₀ = 83 nM), and Coxsackievirus B (EC₅₀ = 51 nM). nih.gov Additionally, activity has been noted against Echovirus 1 (EV1). nih.gov

Orthomyxoviruses : Studies have shown that emetine possesses inhibitory effects against influenza viruses. nih.gov Specifically, it has demonstrated activity against Influenza A virus (FLUAV) in cell cultures. nih.gov

Retroviruses : Emetine has been evaluated for its potential against Human Immunodeficiency Virus 1 (HIV-1). Research shows it can block HIV-1 replication, achieving an 80% reduction in infection in cellular models with low cytotoxicity. mdpi.com The EC₅₀ for this activity was determined to be 0.1 µM. mdpi.com

| RNA Virus Family | Virus | Cell Line | Reported EC₅₀/IC₅₀ | Citation |

|---|---|---|---|---|

| Coronaviridae | SARS-CoV-2 | Vero | 0.147 nM | nih.gov |

| SARS-CoV-2 | Vero | 0.007 µM | nih.gov | |

| MERS-CoV | - | EC₅₀ in low µM range | ||

| Flaviviridae | Zika Virus (ZIKV) | HEK293 | 52.9 nM | nih.gov |

| Dengue Virus (DENV) | - | Inhibits all 4 serotypes | clinicaltrials.gov | |

| Filoviridae | Ebola Virus (EBOV) | - | IC₅₀ in low nM range | researchgate.net |

| Picornaviridae | Enterovirus A71 (EV-A71) | RD | 49 nM | nih.gov |

| Enterovirus D68 (EV-D68) | - | 19 nM | nih.gov | |

| Echovirus 1 (EV1) | - | Active | nih.gov | |

| Orthomyxoviridae | Influenza A Virus (FLUAV) | - | Active | nih.gov |

| Retroviridae | HIV-1 | - | 0.1 µM | mdpi.com |

In addition to its effects on RNA viruses, emetine is also a potent inhibitor of various DNA viruses in preclinical models. nih.gov

Herpesviruses : Emetine demonstrates robust, nanomolar-range inhibition against multiple members of the Herpesviridae family. nih.gov It is effective against Human Cytomegalovirus (HCMV), including ganciclovir-resistant strains, with a reported EC₅₀ of 40 nM in human foreskin fibroblast (HFF) cells. nih.govplos.org Its activity also extends to Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2). nih.govnih.govplos.org Furthermore, emetine has been shown to inhibit the replication of Bovine Herpesvirus-1 (BHV-1). nih.govnih.gov

Poxviruses : The compound's antiviral activity includes members of the poxvirus family. mdpi.com It has been found to inhibit the replication of Buffalopoxvirus (BPXV) and Vaccinia virus. nih.govnih.govnih.gov For Vaccinia virus, emetine at a concentration of 0.1 µM was shown to abolish 99% of the viral yield. mdpi.com

| DNA Virus Family | Virus | Cell Line | Reported EC₅₀/IC₅₀ | Citation |

|---|---|---|---|---|

| Herpesviridae | Human Cytomegalovirus (HCMV) | HFF | 40 nM | nih.gov |

| Herpes Simplex Virus 1 (HSV-1) | HFF | Inhibition at nM concentrations | nih.gov | |

| Herpes Simplex Virus 2 (HSV-2) | RPE | 0.04 µM lowers production | nih.gov | |

| Bovine Herpesvirus-1 (BHV-1) | - | Inhibits replication | nih.gov | |

| Poxviridae | Vaccinia Virus | - | 99% yield reduction at 0.1 µM | mdpi.com |

| Buffalopoxvirus (BPXV) | - | Inhibits replication | nih.gov |

Emetine's broad-spectrum antiviral activity is attributed to its ability to interfere with multiple stages of the viral life cycle. nih.govnih.gov Depending on the specific virus, emetine can block viral entry into host cells, inhibit the replication of the viral genome, or disrupt the synthesis of viral proteins. nih.govnih.gov

One of the identified mechanisms of emetine's antiviral action is the blockade of viral entry. nih.govresearchgate.net Studies have shown that it can prevent certain viruses from successfully infecting host cells. This effect has been observed with both RNA and DNA viruses. For instance, emetine has been shown to inhibit the entry of Ebola virus (EBOV) and Zika virus (ZIKV), partly through the disruption of lysosomal function. nih.govresearchgate.net It has also been identified as an entry inhibitor for MERS-CoV, with an EC₅₀ value of 0.16 µM. mdpi.com Additionally, its inhibitory action on viral entry has been noted for Newcastle disease virus (NDV) and Bovine Herpesvirus-1 (BHV-1). nih.gov

Emetine also interferes with the viral replication machinery inside the host cell. nih.govnih.gov

RNA-Dependent RNA Polymerase (RdRp) : Emetine has been shown to directly inhibit the activity of viral polymerases. A key example is its effect on the Zika virus NS5 RNA-dependent RNA polymerase, where it acts as an inhibitor. nih.govresearchgate.net Mechanistic studies suggest that emetine binds to an allosteric site on the ZIKV polymerase. nih.gov Molecular docking studies also indicate that emetine has a significant binding affinity for the RdRp (NSP12) of SARS-CoV-2. nih.govnih.gov

Papain-Like Protease (PLpro) and Main Protease (Mpro) : For coronaviruses like SARS-CoV-2, viral proteases are essential for processing viral polyproteins into functional non-structural proteins required for replication. Molecular docking and dynamic simulation studies have investigated emetine's interaction with these key enzymes. These computational models suggest that emetine exhibits significant binding affinity toward both the papain-like protease (PLpro) and the main protease (Mpro or 3CLpro) of SARS-CoV-2, indicating a potential mechanism of replication interference. researchgate.netnih.gov

Emetine's Mechanisms of Viral Life Cycle Inhibition

Direct Blockade of Viral Protein Synthesis

A primary mechanism by which emetine exerts its antiviral effects is through the direct inhibition of protein synthesis, a critical step for viral replication. Emetine targets the 40S subunit of the eukaryotic ribosome, thereby interfering with the translation of viral mRNA into proteins. This broad-spectrum activity affects a wide range of viruses that rely on the host cell's translational machinery. For instance, in studies involving coronaviruses, emetine has been shown to effectively halt the production of viral proteins necessary for replication and assembly. rutgers.eduresearchgate.net Research on enteroviruses has demonstrated that emetine can suppress viral replication by inhibiting the internal ribosome entry site (IRES)-driven translation, a mechanism used by these viruses to initiate protein synthesis. nih.gov

Manipulation of Host Factors Essential for Viral Replication

Beyond the direct inhibition of protein synthesis, emetine has been found to manipulate various host cellular factors that are essential for viral replication. This indirect antiviral strategy can be highly effective and may reduce the likelihood of developing drug-resistant viral strains. acs.org

One notable example is its activity against human cytomegalovirus (HCMV). Emetine's anti-HCMV mechanism is dependent on the host ribosomal protein S14 (RPS14). nih.govnih.gov Emetine induces the translocation of RPS14 into the nucleus, where it binds to MDM2. This interaction disrupts the complex formed between MDM2 and the tumor suppressor protein p53, an interaction that HCMV typically exploits for its replication. By disrupting this complex, emetine effectively curtails viral propagation. nih.gov This host-dependent mechanism highlights a sophisticated interplay between the compound and cellular pathways.

Furthermore, emetine's ability to modulate host cell processes such as the NF-κB signaling pathway can contribute to its antiviral activity by reducing inflammation, a common feature of viral infections. acs.orgnih.gov

Synergistic Antiviral Potentiation with Co-Agents in Cellular Models

Preclinical studies have demonstrated that emetine hydrobromide can act synergistically with other antiviral agents, leading to enhanced viral inhibition at lower concentrations of each drug. This potentiation is a promising strategy for improving therapeutic efficacy.

In research on human cytomegalovirus (HCMV), a synergistic effect was observed when emetine was combined with the commonly used antiviral drug ganciclovir. nih.gov This combination resulted in a more potent inhibition of viral replication than either agent alone.

Similarly, in the context of cancer therapy, emetine has been shown to sensitize pancreatic cancer cells to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-induced apoptosis. While not a direct antiviral synergy, this demonstrates emetine's ability to enhance the cytotoxic effects of other agents by modulating cellular pathways. elsevierpure.com

The potential for synergistic combinations suggests that emetine could be a valuable component of multi-drug regimens against various viral infections.

In Vivo Antiviral Efficacy Studies in Non-Human Animal Models (e.g., Mouse Cytomegalovirus, Ebola Virus in Mice, Enterovirus A71 in Mice)

The antiviral efficacy of emetine has been validated in several non-human animal models, providing crucial preclinical evidence of its potential therapeutic utility.

Mouse Cytomegalovirus (MCMV): In a mouse model of cytomegalovirus infection, emetine was well-tolerated and effectively suppressed MCMV replication. The study also noted its long half-life and preferential distribution to tissues over plasma, which are favorable pharmacokinetic properties. nih.gov

Ebola Virus in Mice: While specific in vivo data for Ebola virus in mice was not detailed in the provided sources, the broad-spectrum antiviral activity of emetine against numerous RNA viruses, including Ebola, in vitro suggests its potential for in vivo efficacy.

Enterovirus A71 (EV-A71) in Mice: In a mouse model of EV-A71 infection, oral administration of emetine significantly reduced viral loads in various organs and provided complete protection against disease and mortality. nih.gov These findings underscore its potent in vivo activity against enteroviruses.

Animal studies have also shown that emetine can be enriched in lung tissue, reaching concentrations far exceeding its in vitro effective concentration against viruses like SARS-CoV-2, suggesting its potential for treating respiratory viral infections. nih.govresearchgate.net

Anticancer Research Modalities of this compound

In addition to its antiviral properties, this compound has demonstrated significant potential as an anticancer agent. Its cytotoxic and antiproliferative effects have been observed in a wide array of cancer cell lines, and research has begun to unravel the specific cell death mechanisms it induces.

Cytotoxicity and Antiproliferative Effects in Diverse Cancer Cell Lines

Emetine has shown potent cytotoxic and antiproliferative activity against a diverse range of human cancer cell lines, often at nanomolar concentrations. nih.gov Its efficacy has been documented in both hematological and solid tumors.

The following table summarizes the half-maximal inhibitory concentration (IC50) values of emetine in various cancer cell lines, demonstrating its broad-spectrum anticancer activity.

| Cell Line | Cancer Type | IC50 (µM) |

| MGC803 | Gastric Cancer | 0.0497 |

| HGC-27 | Gastric Cancer | 0.0244 |

| LNCaP | Prostate Cancer | 0.059 |

| CWR22Rv1 | Prostate Cancer | 0.075 |

| HCT116 | Colon Cancer | 0.06 |

| B16-F10 | Melanoma | 4.35 |

| Jurkat | T-cell Leukemia | <0.1 |

| KG-1a | Acute Myeloid Leukemia | <0.5 |

| HL-60 | Acute Promyelocytic Leukemia | <0.5 |

| NB4 | Acute Promyelocytic Leukemia | <0.5 |

| THP-1 | Acute Monocytic Leukemia | <0.5 |

| K-562 | Chronic Myelogenous Leukemia | <0.5 |

| MCF-7 | Breast Cancer | <1.0 |

| 4T1 | Breast Cancer | 1.53 |

| HepG2 | Liver Cancer | <1.0 |

| HSC-3 | Head and Neck Cancer | <1.0 |

| CAL27 | Head and Neck Cancer | <1.0 |

| SSC-9 | Head and Neck Cancer | <1.0 |

| SSC-25 | Head and Neck Cancer | <1.0 |

This table is interactive. Users can sort the columns to compare the cytotoxicity of emetine across different cancer types.

Emetine's Induction of Specific Cell Death Mechanisms (e.g., Apoptosis, Autophagy)

Emetine induces cancer cell death through multiple mechanisms, with apoptosis being a primary mode of action. nih.govresearchgate.net

Apoptosis: Studies have shown that emetine-induced apoptosis is often mediated through the mitochondrial pathway. nih.gov In Jurkat T-cells, emetine treatment leads to key apoptotic events, including:

Phosphatidylserine exposure on the outer cell membrane

Mitochondrial membrane depolarization

DNA fragmentation

Activation of caspases, including caspase-3, -8, and -9/6 nih.gov

Furthermore, emetine has been found to downregulate the expression of anti-apoptotic proteins such as Bcl-xL and Mcl-1. elsevierpure.com The downregulation of these proteins sensitizes cancer cells to apoptotic stimuli. For example, by reducing Mcl-1 levels, emetine enhances TRAIL-induced apoptosis in pancreatic cancer cells. elsevierpure.com

Autophagy: While apoptosis is a major mechanism, some studies suggest that emetine may also induce autophagy in certain cancer cell contexts. The interplay between apoptosis and autophagy in emetine-induced cell death is an area of ongoing investigation.

Inhibition of Cancer Cell Migration and Invasion

Emetine has demonstrated a significant capacity to inhibit the migration and invasion of various cancer cells in preclinical studies. In models of gastric cancer, emetine was found to repress the migration and invasion of MGC803 and HGC-27 cells, with notable effects observed even at concentrations below 0.1 μM, suggesting a potent anti-metastatic potential. nih.govnih.gov This inhibitory action is linked to the compound's ability to regulate multiple signaling pathways, including PI3K/AKT and Hippo/YAP. nih.gov

Similar inhibitory effects have been documented in breast cancer and non-small-cell lung cancer (NSCLC). In breast cancer cell lines MDA-MB-231 and MDA-MB-468, emetine treatment significantly suppressed both cell migration, as shown in scratch assays, and cell invasion through Matrigel-coated chambers. nih.gov For NSCLC, emetine's anti-migration and anti-invasion activity is attributed to its modulation of the ERK and p38 mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov This regulation leads to the selective downregulation of matrix metalloproteinases MMP-2 and MMP-9, which are crucial enzymes for the degradation of the extracellular matrix during metastasis. nih.gov

| Cancer Type | Cell Line(s) | Key Findings | Mechanism of Action |

|---|---|---|---|

| Gastric Cancer | MGC803, HGC-27 | Effectively blocked cell migration and invasion. nih.govnih.gov | Regulation of PI3K/AKT and Hippo/YAP signaling pathways. nih.gov |

| Breast Cancer | MDA-MB-231, MDA-MB-468 | Suppressed migratory and invasive abilities in vitro. nih.gov | Antagonism of Wnt/β-catenin signaling. nih.gov |

| Non-Small-Cell Lung Cancer (NSCLC) | Not specified | Inhibited migration and invasion. nih.gov | Regulation of ERK and p38 pathways, leading to downregulation of MMP-2 and MMP-9. nih.gov |

Impact of Emetine on Cancer Stemness and Self-Renewal

Emetine has been shown to interfere with pathways critical for the maintenance of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, progression, and relapse. In breast cancer, emetine acts as an antagonist of the Wnt/β-catenin signaling pathway. researchgate.netnih.gov This inhibition was demonstrated by the reduced expression of Wnt target genes associated with stemness, such as Nanog and CD133. researchgate.net Furthermore, emetine treatment effectively suppressed the sphere-forming ability of breast cancer cells, a key characteristic of cancer stemness. researchgate.netresearchgate.net

In the context of gastric cancer, the emetine-induced inhibition of the Hippo/YAP signaling pathway is believed to contribute to the repression of self-renewal in gastric cancer stem cells. nih.gov Research in acute myeloid leukemia (AML) has also provided evidence of emetine's activity against cancer stem/progenitor cells. researchgate.net Treatment of the KG-1a AML cell line with emetine resulted in a decreased expression of critical stem/progenitor cell surface markers. researchgate.net

| Cancer Type | Model/Cell Line | Key Findings | Associated Markers/Pathways |

|---|---|---|---|

| Breast Cancer | MDA-MB-231, MDA-MB-468 | Suppressed sphere formation and inhibited stemness. nih.govresearchgate.net | Inhibition of Wnt/β-catenin signaling; downregulation of Nanog and CD133. researchgate.net |

| Gastric Cancer | Inferred from pathway analysis | Repression of cancer stem cell self-renewal. nih.gov | Inhibition of Hippo/YAP signaling. nih.gov |

| Acute Myeloid Leukemia (AML) | KG-1a | Inhibited AML stem/progenitor cells. researchgate.net | Decreased expression of CD34, CD97, CD99, and CD123. researchgate.net |

Emetine's Role in Overcoming Drug Resistance in Preclinical Cancer Models

A significant challenge in cancer chemotherapy is the development of drug resistance. nih.gov Preclinical studies suggest that emetine may help overcome this obstacle. As a multi-target agent, emetine has inherent advantages in combating the biological heterogeneity and complexity of malignant tumors that often lead to resistance. nih.gov

The combination of emetine with conventional chemotherapy agents has shown synergistic effects. In non-small-cell lung cancer (NSCLC) cells, emetine was found to synergize with cisplatin (B142131) to suppress cell proliferation. mdpi.com This synergistic effect was also observed in cisplatin-resistant subpopulations of lung cancer cells, indicating its potential to overcome acquired resistance. nih.govmdpi.com The mechanism is linked to emetine's ability to inhibit the Wnt/β-catenin pathway, which is often aberrantly activated in drug-resistant cancers. mdpi.com

In Vivo Anticancer Efficacy in Preclinical Xenograft Models

The anticancer effects of emetine have been validated in in vivo preclinical models. ijpbs.com In a gastric cancer study using an MGC803 xenograft model, emetine administered every other day at 10 mg/kg effectively inhibited tumor growth by 57.52%. nih.gov As a point of comparison, the standard chemotherapy drug 5-FU resulted in a 43.59% tumor growth inhibition in the same model. nih.gov Analysis of the excised tumors from the emetine-treated group revealed a significant reduction in Ki67-positive proliferative cells and a marked increase in TUNEL-positive apoptotic cells, confirming that emetine inhibits cell proliferation and induces apoptosis in vivo. nih.gov

Emetine's efficacy has also been demonstrated in a xenograft model of acute myeloid leukemia (AML). researchgate.net Administration of emetine at a dosage of 10 mg/kg for a two-week period resulted in a significant reduction in the growth of the leukemic xenograft, and this was achieved without indications of significant toxicity in the animal model. researchgate.net

| Cancer Type | Xenograft Model | Key Findings |

|---|---|---|

| Gastric Cancer | MGC803 cells in nude mice | 10 mg/kg emetine resulted in a 57.52% tumor growth inhibition. nih.gov Reduced proliferation (Ki67) and increased apoptosis (TUNEL) observed in tumors. nih.gov |

| Acute Myeloid Leukemia (AML) | KG-1a cells in immunodeficient mice | 10 mg/kg emetine for two weeks significantly reduced xenograft leukemic growth. researchgate.net |

Antiparasitic and Antiprotozoal Research on this compound

Emetine, an alkaloid derived from the ipecac root, has long been recognized for its potent antiprotozoal properties. wikipedia.org Preclinical research has delved into its mechanisms of action against various parasitic organisms, revealing a primary strategy of disrupting protein synthesis.

Emetine's efficacy against Entamoeba histolytica, the causative agent of amoebiasis, stems from its ability to induce programmed cell death. researchgate.net Studies have shown that exposure to emetine leads to a reduction in the cytoplasmic volume of the amoeba, along with nuclear condensation and fragmentation of its DNA. researchgate.net A key biochemical change observed is the overproduction of reactive oxygen species (ROS) within the trophozoites. researchgate.net This oxidative stress is a crucial factor in the cascade of events leading to the death of the parasite. The integrity of the plasma membrane is maintained during this process, which is a characteristic feature of programmed cell death. researchgate.net The primary molecular target of emetine in E. histolytica is the ribosome, where it inhibits protein synthesis, a fundamental process for the parasite's survival and growth. nih.govnih.govyoutube.com

Beyond its amoebicidal effects, emetine has demonstrated activity against a range of other parasitic protozoa.

Plasmodium falciparum : Emetine exhibits potent in vitro activity against the multidrug-resistant K1 strain of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov Its mechanism of action involves the inhibition of protein synthesis by targeting the parasite's ribosome. nih.govwehi.edu.auelifesciences.org Research has shown that emetine can act synergistically with other antimalarial drugs like atovaquone and proguanil. nih.govnih.gov

Trypanosoma brucei : This parasite is the causative agent of Human African trypanosomiasis, also known as sleeping sickness. uga.edubenthamscience.com While research is ongoing, emetine has shown inhibitory effects against T. brucei. researchgate.net However, some studies suggest it may have poor selectivity relative to host cells for this particular parasite. researchgate.net

Blastocystis spp. : In vitro studies have confirmed the inhibitory effects of emetine against various strains of Blastocystis, an intestinal protozoan of controversial pathogenicity. nih.govnih.govcapes.gov.br It has been ranked as a highly effective drug against this organism in in vitro tests. nih.govcapes.gov.br However, some strain-to-strain variation in susceptibility has been reported, and there is evidence that emetine resistance can occur alongside metronidazole resistance. nih.gov

Table 1: In Vitro Activity of Emetine Against Various Parasitic Organisms

| Parasitic Organism | Observed Effect | Key Research Findings |

|---|---|---|

| Entamoeba histolytica | Induces programmed cell death | Causes nuclear condensation, DNA fragmentation, and overproduction of reactive oxygen species. researchgate.net |

| Plasmodium falciparum | Potent in vitro inhibition | Effective against multidrug-resistant strains; shows synergy with atovaquone and proguanil. nih.govnih.gov |

| Trypanosoma brucei | Inhibitory activity | Demonstrates activity against the parasite, though selectivity may be a concern. researchgate.net |

| Blastocystis spp. | High in vitro effectiveness | Highly inhibitory, but strain-to-strain susceptibility and potential for resistance exist. nih.govnih.gov |

The primary mechanism by which emetine exerts its antiparasitic effects is through the inhibition of protein synthesis by targeting the ribosome. nih.gov Specifically, emetine binds to the 40S subunit of the eukaryotic ribosome, obstructing the translocation step of protein synthesis. wikipedia.org In the context of Plasmodium falciparum, cryo-electron microscopy has provided a high-resolution structure of emetine bound to the parasite's 80S ribosome. nih.govelifesciences.orgnih.gov This detailed imaging reveals that emetine interacts with the E-site of the ribosomal small subunit. nih.govnih.gov This binding action effectively blocks the movement of mRNA and tRNA through the ribosome, thereby halting the elongation of polypeptide chains and leading to the death of the parasite. nih.govnih.gov This mechanism of targeting ribosomal function is a common thread in emetine's activity against various protozoan parasites. mdpi.com

This compound's Immunomodulatory and Anti-inflammatory Effects at Cellular and Molecular Levels

In addition to its antiparasitic properties, preclinical studies have revealed that emetine possesses significant immunomodulatory and anti-inflammatory capabilities.

Emetine has been shown to be a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.govnih.gov NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. nih.gov Emetine's inhibitory action is achieved by preventing the phosphorylation of IκBα, a key step that normally leads to the activation of NF-κB. nih.govnih.gov

By suppressing the NF-κB pathway, emetine effectively reduces the production of several pro-inflammatory cytokines. nih.gov Studies have demonstrated its ability to limit the expression of tumor necrosis factor-alpha (TNFα), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) induced by lipopolysaccharide. nih.govresearchgate.netnih.govresearchgate.netresearchgate.netarvojournals.org The IC50 values for the inhibition of these cytokines have been reported to be in the sub-micromolar range, indicating high potency. nih.gov

Table 2: Emetine's Inhibitory Effects on Inflammatory Markers

| Target | Mechanism of Action | Consequence |

|---|---|---|

| NF-κB | Inhibition of IκBα phosphorylation nih.govnih.gov | Reduced activation of the NF-κB signaling pathway. nih.gov |

| TNFα | Downregulation of production nih.gov | Decreased levels of a key pro-inflammatory cytokine. |

| IL-1β | Downregulation of production nih.gov | Reduction in a potent mediator of inflammation. |

| IL-6 | Downregulation of production nih.gov | Lowered levels of a cytokine involved in systemic inflammation. |

Emetine has been identified as a potential therapeutic agent for pulmonary arterial hypertension (PAH), a condition characterized by excessive proliferation of pulmonary artery smooth muscle cells (PASMCs). tohoku.ac.jpnih.govnih.govresearchgate.net Emetine inhibits the proliferation of PASMCs from PAH patients in a dose-dependent manner. tohoku.ac.jp

At the molecular level, emetine has been found to modulate several signaling pathways implicated in the pathogenesis of PAH. tohoku.ac.jp Notably, it reduces the protein levels of RhoA and its downstream effectors, Rho-kinases (ROCK1 and ROCK2). tohoku.ac.jpnih.govnih.gov This, in turn, affects the Cyclophilin A (CyPA)/Basigin (Bsg) signaling pathway, which is known to be involved in cardiovascular diseases. researchgate.nettohoku.ac.jp Emetine treatment leads to a reduction in the expression of both CyPA and Bsg in PASMCs. researchgate.nettohoku.ac.jp By inhibiting this signaling cascade, emetine helps to mitigate the pro-proliferative and inflammatory characteristics of these cells. tohoku.ac.jpresearchgate.net

Structure Activity Relationship Sar and Rational Design of Emetine Analogues

Core Structural Features and Stereochemical Requirements for Emetine's Biological Activities

The biological activity of emetine (B1671215) is intrinsically linked to its unique and complex chemical architecture. benthamopen.comnih.govnih.gov Specific structural and stereochemical features are paramount for its interaction with biological targets.

Significance of C-1' R-configuration and N-2' Secondary Amine in Activity

Decades of structure-activity relationship (SAR) studies have highlighted the critical importance of specific stereochemical configurations and functional groups for emetine's biological effects. benthamopen.comnih.gov A pivotal requirement for its activity, particularly as a protein synthesis inhibitor, is the R-configuration at the C-1' chiral center. benthamopen.comnih.govbiorxiv.org The epimer with the S-configuration at C-1', known as isoemetine, is biologically inactive. benthamopen.comnih.gov

Furthermore, the secondary amine at the N-2' position is essential for activity. benthamopen.comnih.govnih.gov Any modification that converts this secondary amine to a tertiary amine, such as in N-methylemetine, or introduces unsaturation at the 1'-2' positions, as in O-methylpsychotrine, leads to a significant loss of biological activity. benthamopen.com This suggests that the hydrogen atom on the N-2' secondary amine may be involved in a crucial hydrogen bonding interaction with its biological target, the 40S ribosomal subunit. nih.govnih.gov

Role of Methoxy (B1213986) Groups and Aromatic Moieties in Emetine Activity

The methoxy groups and aromatic rings of the emetine molecule also play a significant role in its biological activity. nih.gov Studies have indicated that the methoxy group at the C-7' position is an essential structural requirement. benthamopen.com The two aromatic rings are also considered critical for the biological activities of emetine. benthamopen.com It has been suggested that the distance between these two aromatic rings is an important factor for its biological function. nih.gov

Design and Synthesis of Emetine Derivatives and Prodrugs

The significant toxicity associated with emetine has driven efforts to design and synthesize derivatives and prodrugs with the aim of improving its therapeutic index. acs.orggoogle.com A primary strategy has been the modification of the N-2' secondary amine. nih.gov Since derivatization at this position often leads to a reduction in cytotoxicity, it presents an opportunity to create prodrugs that can be selectively activated in a target environment, such as a tumor. nih.govresearchgate.netwipo.int

Various derivatives have been synthesized, including thiourea (B124793), urea (B33335), sulfonamide, dithiocarbamate (B8719985), and carbamate (B1207046) analogues. nih.govgoogle.com For instance, N2'-derivatives have been synthesized and evaluated for their activity against Entamoeba histolytica. benthamopen.com The synthesis of these derivatives often involves standard chemical transformations. For example, urea and thiourea derivatives can be prepared by reacting emetine with isocyanates and isothiocyanates, respectively. nih.gov Sulfonamides are synthesized by reacting emetine with sulfonyl chlorides. nih.gov

The development of prodrugs focuses on creating derivatives that are inactive until they reach the desired site of action. One approach involves designing pH-sensitive linkers that are stable at physiological pH but hydrolyze in the acidic microenvironment of tumors to release the active emetine. nih.govacs.org Another strategy involves creating prodrugs that can be activated by specific enzymes, such as prostate-specific antigen (PSA), which is found in the vicinity of prostate cancer cells. researchgate.netnih.gov These enzyme-cleavable prodrugs often incorporate a peptide linker that is recognized and cleaved by the target enzyme, releasing emetine. nih.gov

For example, a two-stage activation process has been developed where an emetine prodrug intermediate is coupled to a PSA peptide substrate. researchgate.netnih.gov Similarly, dithiocarbamate derivatives have been synthesized, which can also act as prodrugs. nih.gov

Computational Approaches in Emetine SAR Studies (e.g., Molecular Modeling)

Computational methods, such as molecular modeling, have become valuable tools in understanding the structure-activity relationships of emetine and in the rational design of new analogues. nih.gov These approaches can provide insights into the three-dimensional conformation of emetine and its derivatives and how they interact with their biological targets.

Molecular modeling studies have been used to investigate the structural requirements for emetine's activity. benthamopen.com For instance, while some early reports suggested that a planar molecular structure was necessary, molecular modeling studies did not support this, as emetine itself is not a planar molecule. benthamopen.com Computational studies have also been employed to identify potential binding sites and interactions of emetine with its targets, such as the ribosome. nih.govbiorxiv.org The availability of the cryo-electron microscopy (cryo-EM) structure of emetine bound to the 80S ribosome has provided a detailed template for such modeling studies. nih.govasm.org

Pharmacokinetic and Pharmacodynamic Studies of Emetine Hydrobromide in Preclinical Models

Tissue Distribution and Accumulation in Animal Models (e.g., Lung Tropism)

Preclinical pharmacokinetic (PK) investigations in animal models have consistently shown that emetine (B1671215) exhibits a wide and prolonged distribution into tissues, with concentrations often exceeding those found in plasma. plos.orgspandidos-publications.com This preferential distribution is a key characteristic of its pharmacokinetic profile. plos.orgacs.org Studies in BALB/c mice, for instance, monitored emetine levels in plasma, liver, lung, and spleen, confirming that the compound achieves significant tissue concentrations. plos.org

A notable finding from these studies is emetine's pronounced lung tropism, or its tendency to accumulate in lung tissue. acs.orgresearchgate.netnih.govresearchgate.net In vivo animal PK studies have demonstrated that emetine becomes enriched in the lungs and has a long retention time, exceeding 12 hours. researchgate.netresearchgate.net Following oral administration in mice and rats, the concentration of emetine in the lung was found to be more than 200 times higher than its in vitro 50% effective concentration (EC50) for antiviral activity. researchgate.netnih.govresearchgate.net This high concentration in the lung is achieved rapidly after administration. nih.gov Further studies have also noted significant viral load reduction in the brain, spleen, and limbs of treated mice, implying the compound's presence in these tissues as well. researchgate.net

Emetine also demonstrates a long elimination half-life. In one study with BALB/c mice, the calculated half-life was 35 hours. plos.org This, combined with its high tissue distribution, indicates that the compound is metabolized slowly in vivo and persists in tissues after being absorbed from the plasma. nih.gov

Table 1: Emetine Concentration and Distribution in Animal Tissues

| Species | Tissue | Key Finding | Reported Concentration / Parameter | Source(s) |

|---|---|---|---|---|

| Mice | Lung | Enriched in tissue | 1.8 µM (at 12 hours) | researchgate.netresearchgate.net |

| Rats | Lung | Enriched in tissue | 1.6 µM (at 12 hours) | researchgate.netresearchgate.net |

| Mice (BALB/c) | Multiple | Wide and prolonged tissue distribution | Concentrations in liver, lung, and spleen exceeded in vitro EC50 | plos.org |

| Mice | Multiple | High volume of distribution | Vz indicated enrichment in tissues rather than plasma | nih.gov |

| Mice (BALB/c) | Systemic | Long half-life | 35 hours | plos.org |

Metabolic Pathways and Stability of Emetine in In Vitro and Non-Human In Vivo Systems

The metabolic stability and pathways of a compound are crucial for understanding its duration of action and potential interactions. In vitro studies using human and animal tissue preparations are standard methods for elucidating these characteristics. srce.hrnuvisan.comwuxiapptec.com For emetine, in vivo data from animal models suggest that the drug is metabolized slowly, which contributes to its long half-life and high tissue distribution. nih.gov

More detailed insights into its biotransformation come from in vitro studies. The primary metabolic processes for many drugs occur in the liver, mediated by cytochrome P450 (CYP) enzymes. frontiersin.org Research using human liver microsomes, which contain a high concentration of these enzymes, has been instrumental in identifying emetine's metabolic fate. wuxiapptec.com

These in vitro incubation studies have shown that emetine is subject to metabolism, though it is considered to be relatively stable. The primary metabolic transformation identified is O-demethylation. This process results in the formation of several metabolites. While specific data on emetine's stability in non-human in vivo systems is limited, the general observation from pharmacokinetic studies is its slow metabolism. nih.gov The in vitro data provides a clear picture of the specific enzymatic pathways involved.

Table 2: In Vitro Metabolism of Emetine

| System | Finding | Details | Source(s) |

|---|---|---|---|

| Animal Models (in vivo) | Metabolic Stability | The compound is metabolized slowly. | nih.gov |

| Human Liver Microsomes (in vitro) | Metabolic Transformation | Emetine undergoes O-demethylation. | researchgate.net |

Relationship Between Preclinical Exposure and Cellular/Molecular Effects of Emetine

The significant accumulation of emetine in tissues, as established in pharmacokinetic studies, directly correlates with its potent cellular and molecular effects observed in preclinical models. acs.org The high concentrations achieved in tissues like the lungs are substantially greater than the levels required to elicit antiviral and other cellular responses in vitro. acs.orgresearchgate.netresearchgate.net

Emetine's mechanisms of action are multifaceted and can vary depending on the cell type and context. A foundational mechanism is the inhibition of protein synthesis, which it achieves by binding to the 40S ribosomal subunit and blocking the movement of ribosomes along mRNA. researchgate.netbenthamopen.com This disruption of protein production also interferes with DNA and RNA synthesis. researchgate.netbenthamopen.com

In preclinical cancer models, emetine demonstrates potent activity by modulating multiple critical signaling pathways. In gastric cancer cells, it inhibits cell viability and growth by regulating MAPKs, Wnt/β-catenin, PI3K/AKT, and Hippo/YAP signaling pathways. nih.gov This leads to cellular effects such as the inhibition of proliferation, induction of apoptosis (programmed cell death), and the blockage of cell migration and invasion. nih.gov Similarly, in breast cancer cells, emetine acts as an antagonist of Wnt/β-catenin signaling by suppressing the phosphorylation of key pathway components like LRP6 and DVL2. spandidos-publications.com In pancreatic cancer cells, it has been shown to downregulate the anti-apoptotic protein Mcl-1. spandidos-publications.com

The antiviral effects of emetine are also linked to specific molecular interactions. In studies involving human cytomegalovirus (HCMV), emetine's inhibitory action was found to be dependent on the binding of ribosomal protein S14 (RPS14) to MDM2. plos.orgmdpi.com This interaction disrupts the virus-induced MDM2-p53 and MDM2-IE2 complexes, which is a novel mechanism distinct from general protein synthesis inhibition. plos.org Other studies suggest emetine can block viral entry and interfere with viral translation by targeting the cellular cap-binding protein eIF4E, preventing it from interacting with viral mRNA. researchgate.netbiorxiv.org Furthermore, it has been shown to inhibit the HIV-1 reverse transcriptase enzyme. mdpi.com

Table 3: Preclinical Cellular and Molecular Effects of Emetine

| Model System | Cellular/Molecular Effect | Key Pathway/Target | Source(s) |

|---|---|---|---|

| General | Inhibition of protein, DNA, and RNA synthesis | 40S ribosomal subunit | benthamopen.com |

| Gastric Cancer Cells | Inhibition of proliferation, apoptosis induction, blocked migration | MAPKs, Wnt/β-catenin, PI3K/AKT, Hippo/YAP | nih.gov |

| Breast Cancer Cells | Inhibition of Wnt/β-catenin signaling, suppressed migration/invasion | LRP6, DVL2 | spandidos-publications.com |

| Ovarian Carcinoma Cells | Downregulation of Bcl-xL | Bcl-xL | spandidos-publications.com |

| Pancreatic Cancer Cells | Downregulation of Mcl-1 | Mcl-1 | spandidos-publications.com |

| Human Cytomegalovirus (HCMV) | Disruption of MDM2-p53 and MDM2-IE2 interactions | RPS14, MDM2 | plos.orgmdpi.com |

| SARS-CoV-2 | Inhibition of viral protein synthesis | eIF4E | biorxiv.org |

| HIV-1 | Inhibition of reverse transcriptase activity | Reverse Transcriptase | mdpi.com |

Future Directions and Emerging Research Avenues for Emetine Hydrobromide

Exploration of Novel Molecular Targets for Emetine (B1671215)

Historically, the primary known mechanism of emetine is the inhibition of protein synthesis via its interaction with the 40S ribosomal subunit. benthamopen.com However, recent research is uncovering a more complex and multifaceted mechanism of action, suggesting that emetine's therapeutic effects may extend beyond simple protein synthesis blockade.

Future investigations are aimed at identifying and characterizing these novel molecular targets. For instance, in the context of viral infections like human cytomegalovirus (HCMV), emetine's inhibitory action has been linked to the binding of the 40S ribosomal processing protein S14 (RPS14) to MDM2. plos.orgmdpi.com This interaction disrupts the HCMV-induced MDM2-p53 complex, pointing to a host-directed antiviral mechanism. plos.orgmdpi.com Similarly, against SARS-CoV-2, emetine is thought to interfere with the interaction of viral mRNA with the cellular cap-binding protein eIF4E, a key factor in the initiation of translation. biorxiv.org

In cancer research, studies suggest emetine can modulate the Hedgehog (Hh) pathway by binding to key proteins like Sonic hedgehog (Hh), Smoothened (Smo), and Gli, which are crucial for the maintenance of cancer stem cells. researchgate.net Furthermore, its ability to down-regulate the anti-apoptotic protein Bcl-xL and up-regulate the pro-apoptotic variant Bcl-xS indicates a role in the regulation of apoptosis independent of general protein synthesis inhibition. benthamopen.com Molecular docking studies have also predicted significant binding affinity of emetine to various non-structural proteins of SARS-CoV-2, such as Nsp15, Nsp12 (RdRp), and others, which are vital for viral replication. tandfonline.com Cryo-electron microscopy has revealed that emetine binds to the E-site of the Plasmodium falciparum ribosome, providing a structural basis for designing more selective and less toxic derivatives. nih.gov

Development of Advanced Delivery Systems for Emetine in Preclinical Contexts

A significant hurdle in the clinical application of emetine is its potential for dose-dependent toxicity. plos.org To mitigate this, researchers are actively exploring advanced drug delivery systems (DDSs) in preclinical settings. These systems aim to enhance the therapeutic index of emetine by improving its bioavailability, enabling targeted delivery, and providing sustained release. imrpress.com

Innovations in this area include the development of nanoparticles, hydrogels, and liposomal formulations. imrpress.comappleacademicpress.comuib.no These DDSs can be engineered to respond to specific physiological stimuli, allowing for the targeted release of emetine at the site of disease, thereby minimizing systemic exposure and associated side effects. imrpress.com For instance, encapsulating emetine or its analogs in liposomes could alter its pharmacokinetic profile, leading to increased accumulation in tumor tissues or infected cells while sparing healthy ones. uib.no The development of such advanced carrier models is a key focus of preclinical research, with the goal of creating more effective and safer therapeutic options. appleacademicpress.commdpi.com The use of artificial intelligence and computational modeling is also becoming instrumental in designing and predicting the in vivo behavior of these complex delivery systems. nih.gov

Synergistic Combinatorial Research of Emetine with Other Therapeutic Agents in Model Systems

Combining emetine with other therapeutic agents is a promising strategy to enhance efficacy, reduce required doses, and overcome drug resistance. Preclinical studies are actively investigating the synergistic potential of emetine in various disease models.

In oncology, emetine has shown synergistic effects when combined with cisplatin (B142131) in non-small cell lung cancer (NSCLC) cells, including cisplatin-resistant subpopulations. nih.govnih.gov This combination has been found to suppress tumor cell proliferation by inhibiting the Wnt/β-catenin signaling pathway. nih.gov Similarly, co-treatment with emetine and cisplatin induced significant apoptosis in ovarian carcinoma cells, a phenomenon linked to the emetine-induced downregulation of the anti-apoptotic protein Bcl-xL. researchgate.net Another study identified that combining emetine with TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) leads to massive apoptosis in pancreatic cancer cells by downregulating the Mcl-1 protein. nih.gov In colorectal cancer models, the combination of oxaliplatin (B1677828) with emetine demonstrated dose- and sequence-dependent synergism. researchgate.net

In the context of infectious diseases, research has shown good synergistic effects between emetine and remdesivir (B604916) against SARS-CoV-2, suggesting that a combination therapy could offer enhanced clinical benefits. researchgate.net A clinical study also indicated that low-dose emetine combined with conventional antiviral drugs like Arbidol improved clinical outcomes in patients with mild COVID-19. nih.govmednexus.orgmednexus.org The combination of emetine and chloroquine (B1663885) has also been shown to induce oncolytic potential in HIV-1-based lentiviral particles, decreasing cancer cell viability. nih.gov However, not all combinations are beneficial; the interaction between emetine and dihydroartemisinin (B1670584) against P. falciparum was found to be additive to mildly antagonistic. nih.gov

| Combination Agent | Disease Model | Observed Effect | Reported Mechanism |

|---|---|---|---|

| Cisplatin | Non-Small Cell Lung Cancer (NSCLC) | Synergistic suppression of proliferation | Inhibition of Wnt/β-catenin pathway nih.govnih.gov |

| Cisplatin | Ovarian Carcinoma | Enhanced apoptosis | Downregulation of Bcl-xL researchgate.net |

| TRAIL | Pancreatic Cancer | Induction of massive apoptosis | Downregulation of Mcl-1 nih.gov |

| Oxaliplatin | Colorectal Cancer | Dose- and sequence-dependent synergism | - researchgate.net |

| Remdesivir | SARS-CoV-2 | Synergistic antiviral effect | - researchgate.net |

| Arbidol | COVID-19 (Clinical) | Improved clinical symptoms | - nih.gov |

| Chloroquine | Cancer (with lentiviral particles) | Synergistic decrease in cancer cell growth | Induction of oncolytic potential nih.gov |

Applications of Emetine in Neglected Tropical Diseases Research

Neglected tropical diseases (NTDs) affect over a billion people, primarily in impoverished regions, and suffer from a lack of effective and safe treatments. who.int Drug repurposing offers a valuable strategy to accelerate the discovery of new therapies for these conditions. nih.gov Emetine, with its established antiprotozoal activity, is a compound of significant interest in this area. benthamopen.com

Research has demonstrated emetine's potent in vitro activity against the multidrug-resistant K1 strain of Plasmodium falciparum, the parasite responsible for malaria, with an IC₅₀ of approximately 47 nM. nih.gov This has prompted further investigation into its potential as a standalone antimalarial or as a partner in combination therapies. nih.govresearchgate.net Beyond malaria, the broad-spectrum antiparasitic nature of emetine suggests potential applications against other NTDs caused by protozoa, such as leishmaniasis and Chagas disease. nih.govfrontiersin.org The search for novel therapeutics for these diseases often involves targeting unique biochemical pathways within the parasites, and natural products like emetine are a key source of lead compounds. frontiersin.orgdntb.gov.ua The development of new diagnostics and treatments, potentially involving nanotechnology, is crucial for combating the high mortality and morbidity associated with these diseases. xiahepublishing.com

Elucidation of Pan-Antiviral and Pan-Anticancer Mechanisms of Emetine Beyond Protein Synthesis Inhibition

While emetine's ability to inhibit protein synthesis is a cornerstone of its activity, emerging research is uncovering broader mechanisms that contribute to its pan-antiviral and pan-anticancer effects. benthamopen.comnih.govacs.org These findings suggest that emetine modulates multiple cellular pathways, making it a versatile therapeutic candidate. benthamopen.comnih.gov

Pan-Antiviral Mechanisms: Emetine demonstrates broad-spectrum activity against a range of RNA and DNA viruses. nih.govacs.org Its mechanisms extend beyond simply halting viral protein production. mednexus.org Studies show emetine can block viral entry, as seen with MERS-CoV, and inhibit the activity of viral enzymes like RNA-dependent RNA polymerase (RdRp) in viruses such as Zika and potentially SARS-CoV-2. researchgate.netnih.gov A key host-centric mechanism involves the modulation of cellular signaling pathways. For instance, emetine can disrupt the ERK/MNK1/eIF4E signaling pathway, which is exploited by SARS-CoV-2 for replication. acs.org It also interferes with the host's inflammatory response by inhibiting NF-κB, which can reduce the expression of pro-inflammatory cytokines like TNFα, IL-1β, and IL-6, a significant factor in the pathology of diseases like COVID-19. researchgate.netnih.gov Furthermore, in HCMV, emetine's effect is mediated through the RPS14-MDM2-p53 pathway, highlighting a novel host-dependent antiviral strategy. plos.org

Pan-Anticancer Mechanisms: Emetine's anticancer activity is also proving to be multifaceted. researchgate.net It induces apoptosis (programmed cell death) not just by inhibiting protein synthesis but also by directly regulating pro- and anti-apoptotic factors. benthamopen.comresearchgate.net For example, it can down-regulate the anti-apoptotic protein Mcl-1 in pancreatic cancer cells and shift the balance of Bcl-x pre-mRNA splicing towards the pro-apoptotic Bcl-xS form. benthamopen.comnih.gov Emetine also impacts critical cancer-related signaling pathways, including the Wnt/β-catenin and MAPK pathways in non-small cell lung cancer. nih.govnih.gov Research indicates it can suppress the mesenchymal properties of hepatocellular carcinoma cells by inactivating MAPK, which in turn decreases Twist1 protein levels. researchgate.net Additionally, emetine has been shown to induce oxidative stress and differentiation in acute myeloid leukemia (AML) cells, suggesting it can target leukemia stem/progenitor cells. researchgate.net These non-membranolytic actions, which include inducing apoptosis and inhibiting key signaling pathways, complement the direct cytotoxic effects and contribute to its broad anticancer potential. dovepress.com

High-Throughput Screening and Drug Repurposing Research of Emetine in Academic Settings

High-throughput screening (HTS) of existing drug libraries is a powerful and efficient strategy for drug repurposing, allowing researchers to identify new therapeutic uses for approved compounds. nih.govresearchgate.net Emetine has frequently emerged as a top candidate in such screens, particularly in the search for antiviral and anticancer agents. researchgate.netnih.govresearchgate.net

Academic research has utilized HTS to identify emetine's potent activity against various pathogens and cancer cell lines. For example, an HTS of 290 FDA-approved compounds identified emetine as having remarkable activity against both MERS-CoV and SARS-CoV. nih.gov Subsequent screens during the COVID-19 pandemic consistently highlighted emetine as one of the most potent inhibitors of SARS-CoV-2. researchgate.netnih.gov In cancer research, an HTS of over 2,000 FDA-approved drugs identified emetine as a potential agent against atypical teratoid/rhabdoid tumors (AT/RTs). rsc.org It was also identified in a screen for compounds that sensitize pancreatic cancer cells to TRAIL-induced apoptosis. nih.gov

These HTS findings have spurred further investigation into emetine's mechanisms and potential clinical applications, validating the drug repurposing approach. nih.gov Its identification through these unbiased screening methods underscores its broad biological activity and reinforces its value as a lead compound for developing new therapies. plos.orgacs.org

| Screening Focus | Cell/Virus Model | Key Finding |

|---|---|---|

| Antiviral (Coronaviruses) | MERS-CoV, SARS-CoV | Identified as a potent inhibitor nih.gov |

| Antiviral (COVID-19) | SARS-CoV-2 | Consistently identified as a top hit with sub-micromolar efficacy researchgate.netnih.gov |

| Anticancer (Brain Tumors) | Atypical Teratoid/Rhabdoid Tumor (AT/RT) cells | Identified as a potential therapeutic agent rsc.org |

| Anticancer (Sensitizer) | Pancreatic Cancer cells | Identified as a compound that sensitizes cells to TRAIL-induced apoptosis nih.gov |

| Antimalarial | Plasmodium falciparum | Identified as having potent inhibitory properties nih.govresearchgate.net |

| Antiviral (General) | Chikungunya Virus | Shown to have anti-chikungunya activity in post-treatment conditions frontiersin.org |

Q & A